Gemifloxacin impurity refers to the synthetic impurities associated with gemifloxacin mesylate, a fluoroquinolone antibiotic primarily used to treat respiratory infections. Understanding these impurities is crucial for ensuring the safety, efficacy, and quality of pharmaceutical formulations containing gemifloxacin. The identification and analysis of these impurities are essential in pharmaceutical development and regulatory compliance.
Gemifloxacin mesylate is synthesized through a series of chemical reactions involving various reagents and conditions. Impurities arise during the synthesis process, often due to side reactions or incomplete reactions. The primary source of these impurities can be traced back to the raw materials and the synthetic pathways employed during gemifloxacin production.
Gemifloxacin impurities can be classified based on their chemical structure and the specific synthetic pathways that lead to their formation. They may include by-products from the synthesis process, degradation products formed under specific conditions, and contaminants from raw materials.
The synthesis of gemifloxacin mesylate typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to minimize the formation of impurities. Analytical methods such as high-performance liquid chromatography (HPLC) and capillary zone electrophoresis (CZE) are employed to monitor the purity of the product throughout the synthesis process .
The molecular structure of gemifloxacin mesylate includes a fluorinated quinolone backbone with a mesylate group that enhances its solubility. The structure can be represented as follows:
The structural analysis reveals functional groups that are responsible for its antibacterial activity, including a carboxylic acid group and a piperazine moiety which contribute to its interaction with bacterial DNA gyrase.
Gemifloxacin impurity formation can occur through various chemical reactions during synthesis, including:
Analytical methods such as stability-indicating HPLC have been developed to separate gemifloxacin from its degradation products under different stress conditions (e.g., acidic, basic, oxidative) to ensure proper identification and quantification of impurities .
Gemifloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition prevents bacterial cell division and ultimately leads to cell death.
Studies have shown that gemifloxacin is effective against a wide range of Gram-positive and Gram-negative bacteria, making it a versatile antibiotic choice .
Relevant analyses indicate that gemifloxacin impurity levels must be monitored closely during formulation development to ensure compliance with pharmacopoeial standards .
Gemifloxacin is primarily used in clinical settings for treating respiratory tract infections caused by susceptible bacteria. Its effectiveness against various pathogens makes it an important option in antibiotic therapy.
Gemifloxacin mesylate (C₂₀H₂₄FN₅O₄·CH₄O₃S) features a naphthyridone core substituted with a fluorine atom at C6 and a cyclopropyl group at N1, critical for DNA gyrase binding. The C7 position bears a pyrrolidine ring with an aminomethyl moiety and methoxyimino group, enhancing Gram-positive activity [1] [5]. In the solid state, gemifloxacin exhibits zwitterionic behavior, where the carboxylic acid proton (C3-COO⁻) migrates to the piperazinyl nitrogen (N4), forming a carboxylate anion and a piperazinium cation. This proton transfer is stabilized by an intramolecular hydrogen bond between the carboxylate and protonated piperazine, confirmed via X-ray diffraction and NMR [5] [6]. The zwitterion influences solubility and reactivity, particularly in impurity formation during synthesis or degradation.
Table 1: Key Functional Moieties in Gemifloxacin
Functional Group | Structural Role | Reactivity/Spectral Signature |
---|---|---|
Carboxylic acid (C3) | DNA gyrase binding | Deprotonation at pH >5.5; IR ν~1715 cm⁻¹ |
Keto group (C4) | Chelation site | IR ν~1632 cm⁻¹; shifts to ~1570 cm⁻¹ upon metal binding |
Fluorine (C6) | Pharmacophore | ¹⁹F NMR: δ -120 to -125 ppm |
Piperazine (C7) | Solubility modulator | Protonation at N4 (zwitterion); ¹H NMR: δ 3.2-3.5 ppm |
Methoxyimino group | Metabolic stability | UV λ_max 270 nm; prone to hydrolysis |
Impurities in gemifloxacin arise primarily from synthesis intermediates, side reactions, and degradation. The Boc-protection step during pyrrolidine synthesis generates N-Boc gemifloxacin, identified as a critical intermediate impurity. Inadequate deprotection leads to residual Boc-derivatives (MW 532.5 g/mol), detectable via LC-MS [1]. Degradation pathways include:
Table 2: Major Gemifloxacin Impurities and Formation Pathways
Impurity | Structure | Origin | Detection Method |
---|---|---|---|
N-Boc gemifloxacin | Boc-protected pyrrolidine | Incomplete deprotection | LC-MS (m/z 533.2 [M+H]⁺) |
Desmethyl gemifloxacin | Loss of -OCH₃ at C8 | Photolysis | UV-Vis (λ_max 265 nm) |
Gemifloxacin Schiff base | R-CH=N-R' (R=amine) | Condensation with amines | FT-IR ν~1630 cm⁻¹ (C=N) |
Pyrrolinone derivative | Cyclic ketone at C7 | Oxidation | HRMS m/z 373.1412 [M+H]⁺ |
Stable isotope-labeled gemifloxacin (e.g., gemifloxacin-¹³C₂-D₂) serves as internal standards for precise impurity quantification. Labels are typically incorporated at:
Table 3: Isotopically Labeled Gemifloxacin Standards
Isotope Label | Position | Mass Shift (Da) | Application |
---|---|---|---|
¹³C₂ | Cyclopropyl ring | +2 | Quantification of decarboxylated impurities |
D₂ | Piperazine methylene | +2 | Tracking N-dealkylation products |
¹⁵N₃ | Naphthyridine core | +3 | Metabolic degradation studies |
FT-IR Spectroscopy: Carboxylate coordination in metal complexes (e.g., Zn²⁺/Sn²⁺) shifts ν(C=O) from 1715 cm⁻¹ (free acid) to 1575–1559 cm⁻¹, confirming metal binding. Schiff base impurities show C=N stretches at 1630–1640 cm⁻¹ [3] [6].Multinuclear NMR: ¹H NMR of the Zr(IV)-gemifloxacin complex reveals downfield shifts of the H-C3 proton (δ 9.2 → 9.8 ppm), indicating carboxylate deprotonation. ¹⁹F NMR detects fluorine environment changes in degradation products [6].HRMS: Coupled with 2D-LC, HRMS identifies co-eluting impurities. For example, [M+H]⁺ of gemifloxacin Schiff base with o-phenylenediamine (m/z 615.2284) exhibits fragments at m/z 428 (loss of C₆H₄N₂) [6] [8].Orthogonal 2D-LC-MS: RP×RP chromatography with pH switching (acidic 1D → basic 2D) resolves isobaric impurities. Charged aerosol detection (CAD) quantifies non-UV-absorbing degradants, while SWATH-MS acquires all fragment ions for unknown identification [2] [4] [8].
Table 4: Orthogonal 2D-LC-MS Configurations for Impurity Profiling
Dimension | Stationary Phase | Mobile Phase | Detection | Key Applications |
---|---|---|---|---|
1D | C18 (acidic TFA) | 0.1% TFA/ACN gradient | UV 215 nm | Separation of main peak and early eluters |
2D | Short C18 (pH 9) | Ammonium acetate/ACN | CAD/ESI-QTOF | Desalting and MS-compatible analysis |
1D | Quinine carbamate AX | Phosphate buffer | UV 254 nm | Anionic impurity resolution |
2D | IP-RPLC (volatile ion pairs) | HFIP/triethylamine | ESI-MS/MS | Sequence confirmation of failure sequences |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4